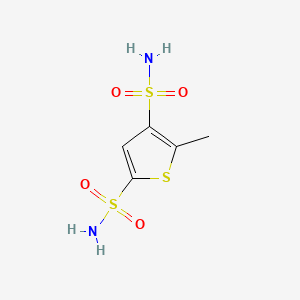

2,4-Thiophenedisulfonamide, 5-methyl-

Description

Overview of Thiophene-Based Heterocycles in Contemporary Chemical Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in chemical research. nih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often leading to compounds with comparable or improved biological activity. mdpi.com Thiophene derivatives are integral to a vast number of pharmaceuticals and agrochemicals. mdpi.comnih.gov The thiophene moiety has been a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov Beyond the realm of medicine, these heterocycles are crucial building blocks for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as corrosion inhibitors. nih.gov The versatility of the thiophene ring, which can be readily functionalized, ensures its continued exploration in the development of novel materials and therapeutic agents. nih.gov

Significance of Sulfonamide Moieties in Chemical Biology and Advanced Materials

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents. scribd.com This moiety is a key structural feature in drugs with a wide array of pharmacological activities, including diuretics, hypoglycemics, anti-inflammatory agents, and treatments for glaucoma. scribd.comdrugbank.com A primary mechanism of action for many sulfonamide-based drugs is the inhibition of carbonic anhydrase, a family of ubiquitous metalloenzymes. mdpi.com The ability of the sulfonamide group to bind to the zinc ion in the active site of these enzymes makes it a powerful pharmacophore for designing potent and selective inhibitors. ijcce.ac.ir The ongoing research into sulfonamide derivatives continues to yield new therapeutic candidates for a variety of diseases. drugbank.com

Historical Context and Evolution of Thiophenedisulfonamide Derivatives Research

The history of thiophene itself dates back to its discovery in 1882 by Viktor Meyer as a contaminant in benzene. nih.govijcce.ac.ir The development of sulfonamide drugs followed in the early 20th century. Research into five-membered heterocyclic sulfonamides gained significant traction in 1945 with the work of Davenport, who demonstrated that thiophene-2-sulfonamide (B153586) was a more effective carbonic anhydrase inhibitor than its six-membered aromatic counterparts like sulfanilamide. mdpi.com This discovery spurred further investigation into thiophene-based sulfonamides. The evolution of synthetic methodologies, such as the Paal-Knorr and Gewald syntheses, provided chemists with the tools to create a diverse library of thiophene derivatives. nih.govyoutube.com Subsequent research has focused on the synthesis of polysubstituted thiophenes, including those bearing multiple sulfonamide groups (disulfonamides), to explore their structure-activity relationships, particularly as inhibitors of various carbonic anhydrase isoforms. nih.govnih.gov

Specific Research Focus: The 2,4-Thiophenedisulfonamide, 5-methyl- Derivative

While direct and extensive research on 2,4-Thiophenedisulfonamide, 5-methyl- is not widely published, its chemical structure suggests a primary research application as a carbonic anhydrase inhibitor. The presence of two sulfonamide groups on the thiophene ring provides strong potential for potent inhibition of carbonic anhydrase isoforms.

Chemical Properties and Synthesis

The fundamental properties of 2,4-Thiophenedisulfonamide, 5-methyl- can be predicted based on its structure.

| Property | Value |

| Molecular Formula | C₅H₈N₂O₄S₃ |

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | 5-methylthiophene-2,4-disulfonamide |

The synthesis of this specific derivative would likely follow established protocols for the sulfonation of substituted thiophenes. A plausible synthetic route could involve the chlorosulfonation of 2-methylthiophene (B1210033), followed by amination to yield the disulfonamide. The precise regiochemistry of the sulfonation would be a critical factor to control.

Research Findings and Structure-Activity Relationships

Research on related thiophenesulfonamides provides valuable insights into the potential activity of the 5-methyl derivative. Studies on 4-substituted thiophene-2-sulfonamides have shown that these compounds can inhibit carbonic anhydrase II at nanomolar concentrations. nih.gov The substitution pattern on the thiophene ring is crucial for determining the inhibitory potency and selectivity against different carbonic anhydrase isoforms.

Interactive computer graphics modeling has been used to analyze the binding of sulfonamide inhibitors to human carbonic anhydrase C. nih.gov These studies have shown that heterocyclic sulfonamides, including thiophenes, can form stable complexes with the enzyme, with the heterocyclic ring interacting with specific residues in the active site. nih.gov The position of substituents on the thiophene ring influences how the molecule orients itself within the enzyme's active site, thereby affecting its inhibitory power. nih.gov For instance, the presence of a methyl group at the 5-position of the thiophene ring in 2,4-Thiophenedisulfonamide, 5-methyl- would likely influence its binding affinity and selectivity for different carbonic anhydrase isoforms compared to unsubstituted or differently substituted analogs.

The following table summarizes the inhibitory activity of some related thiophenesulfonamide derivatives against carbonic anhydrase isoforms, providing a context for the potential activity of 2,4-Thiophenedisulfonamide, 5-methyl-.

| Compound | Target Isoform | Inhibition Constant (Ki) |

| 2-Thiophenesulfonamide | Carbonic Anhydrase II | Varies with substitution |

| 4-Substituted-2-thiophenesulfonamides | Carbonic Anhydrase II | < 10 nM for several derivatives nih.gov |

| Benzenesulfonamides with fused-pyrimidine tails | Carbonic Anhydrase II & XII | Ki in the range of 0.083–0.15 µM nih.gov |

These findings underscore the potential of 2,4-Thiophenedisulfonamide, 5-methyl- as a subject for further investigation in the design of novel carbonic anhydrase inhibitors.

Structure

3D Structure

Properties

CAS No. |

89181-71-5 |

|---|---|

Molecular Formula |

C5H8N2O4S3 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

5-methylthiophene-2,4-disulfonamide |

InChI |

InChI=1S/C5H8N2O4S3/c1-3-4(13(6,8)9)2-5(12-3)14(7,10)11/h2H,1H3,(H2,6,8,9)(H2,7,10,11) |

InChI Key |

WGEMYMCGGYWLQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Thiophenedisulfonamide, 5 Methyl and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 2,4-Thiophenedisulfonamide, 5-methyl- is expected to exhibit distinct signals corresponding to the methyl group protons, the thiophene (B33073) ring proton, and the protons of the two sulfonamide groups.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the C5 position of the thiophene ring would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.3-2.5 ppm. For instance, the methyl protons in 3,5-dibromo-2-methylthiophene (B1345596) are observed as a singlet at δ 2.34 ppm.

Thiophene Ring Proton (H-3): The single proton at the C3 position of the thiophene ring is expected to appear as a singlet in the aromatic region, likely between δ 7.0 and 8.0 ppm. Its chemical shift will be influenced by the two adjacent electron-withdrawing sulfonamide groups.

Sulfonamide Protons (-SO₂NH₂): The protons of the two sulfonamide groups would likely appear as two separate broad singlets in the downfield region of the spectrum, typically above δ 7.0 ppm. The exact chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding. In related sulfonamide compounds, these peaks can be observed over a wide range.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-Thiophenedisulfonamide, 5-methyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.3 - 2.5 | Singlet |

| Thiophene H-3 | ~7.0 - 8.0 | Singlet |

| -SO₂NH₂ (at C2) | > 7.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum of 2,4-Thiophenedisulfonamide, 5-methyl- is anticipated to show five distinct signals corresponding to the five carbon atoms in the molecule.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to have a chemical shift in the upfield region, typically around δ 15-20 ppm.

Thiophene Ring Carbons: The four carbons of the thiophene ring will have chemical shifts in the aromatic region (δ 120-150 ppm). The carbons directly attached to the electron-withdrawing sulfonamide groups (C2 and C4) would be expected to be deshielded and appear at a higher chemical shift compared to the other ring carbons. The C5 carbon, attached to the methyl group, and the C3 carbon will have their own distinct resonances. For example, in methyl thiophene-2-carboxylate, the ring carbons appear at δ 133.6, 133.4, 132.3, and 127.7 ppm. chemos.de

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Thiophenedisulfonamide, 5-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15 - 20 |

| Thiophene C3 | ~120 - 135 |

| Thiophene C5 | ~130 - 145 |

| Thiophene C2 | ~140 - 155 |

Two-Dimensional (2D) NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A COSY spectrum would reveal correlations between coupled protons. In this molecule, since the thiophene proton and methyl protons are not on adjacent atoms, no direct cross-peaks would be expected between them. However, it would confirm the absence of such couplings.

HSQC: An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of the thiophene H-3 to the thiophene C3 and the methyl protons to the methyl carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Characterization of Sulfonamide and Thiophene Ring Vibrations

The FT-IR spectrum of 2,4-Thiophenedisulfonamide, 5-methyl- would be dominated by the strong absorptions of the sulfonamide groups and the characteristic vibrations of the thiophene ring.

Sulfonamide Group Vibrations:

N-H Stretching: Two distinct bands corresponding to the symmetric and asymmetric stretching of the N-H bonds in the -NH₂ groups are expected in the region of 3400-3200 cm⁻¹.

S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

S-N Stretching: A weaker absorption band for the S-N stretching is expected around 900 cm⁻¹.

Thiophene Ring Vibrations:

C-H Stretching: A weak absorption for the aromatic C-H stretching of the thiophene ring is expected around 3100 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration within the thiophene ring is expected to show a weak to medium band in the 850-600 cm⁻¹ region. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for 2,4-Thiophenedisulfonamide, 5-methyl-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Asymmetric Stretch | ~3400 - 3300 | Medium |

| N-H Symmetric Stretch | ~3300 - 3200 | Medium | |

| S=O Asymmetric Stretch | ~1350 - 1300 | Strong | |

| S=O Symmetric Stretch | ~1160 - 1120 | Strong | |

| S-N Stretch | ~900 | Weak-Medium | |

| Thiophene Ring | Aromatic C-H Stretch | ~3100 | Weak |

| Aromatic C=C Stretch | ~1600 - 1400 | Medium-Weak | |

| C-S Stretch | ~850 - 600 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

For 2,4-Thiophenedisulfonamide, 5-methyl-, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted thiophene ring. Thiophene itself exhibits a strong π → π* transition around 235 nm. The presence of two electron-withdrawing sulfonamide groups and an electron-donating methyl group on the thiophene ring will influence the energy of these transitions.

The sulfonamide groups are expected to cause a bathochromic shift (shift to longer wavelength) of the absorption maximum due to the extension of the conjugated system through the lone pairs on the sulfur and oxygen atoms. The methyl group, being an auxochrome, may also contribute to a slight bathochromic shift. Therefore, it is anticipated that the primary absorption maximum (λ_max) for 2,4-Thiophenedisulfonamide, 5-methyl- would be observed at a wavelength longer than that of unsubstituted thiophene, likely in the range of 240-280 nm.

Table 4: Predicted UV-Vis Absorption for 2,4-Thiophenedisulfonamide, 5-methyl-

| Chromophore | Electronic Transition | Predicted λ_max (nm) |

|---|

Analysis of π→π Transitions and Chromophoric Systems*

The electronic absorption spectra of molecules like 5-methyl-2,4-thiophenedisulfonamide are dominated by transitions within their chromophoric systems. The primary chromophore in this molecule is the substituted thiophene ring. Thiophene, an aromatic heterocycle, possesses a π-electron system that gives rise to characteristic π→π* transitions when subjected to ultraviolet-visible (UV-Vis) spectroscopy.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Patterns (e.g., LC-MS, HRMS)

Mass spectrometry is a critical tool for confirming the molecular weight of 5-methyl-2,4-thiophenedisulfonamide and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which helps to confirm the elemental composition. The monoisotopic mass of 5-methyl-2,4-thiophenedisulfonamide (C₅H₈N₂O₄S₃) is 255.96461 Da. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are frequently used for the analysis of sulfonamides. nih.gov In techniques like electrospray ionization (ESI), the molecule can be observed as various adducts. Predicted mass-to-charge ratios (m/z) for common adducts of 5-methyl-2,4-thiophenedisulfonamide are valuable for its identification. uni.lu

Table 1: Predicted m/z Values for Adducts of 2,4-Thiophenedisulfonamide, 5-methyl-

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 256.97189 |

| [M+Na]⁺ | 278.95383 |

| [M-H]⁻ | 254.95733 |

| [M+K]⁺ | 294.92777 |

| [M+NH₄]⁺ | 273.99843 |

(Data sourced from predicted values). uni.lu

Under collision-induced dissociation (CID) in MS/MS experiments, the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for sulfonamides include the cleavage of the C-S and S-N bonds. Likely fragmentation for 5-methyl-2,4-thiophenedisulfonamide would involve the loss of one or both sulfamoyl groups (-SO₂NH₂) or parts thereof (e.g., loss of NH₃ or SO₂).

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While no published crystal structure for 5-methyl-2,4-thiophenedisulfonamide is currently available, the technique would provide invaluable information on its molecular geometry, conformation, and the intermolecular forces that govern its crystal packing. mdpi.comresearchgate.net

An SCXRD analysis would precisely measure all bond lengths, bond angles, and torsion angles within the molecule. It would be expected to show:

A nearly planar five-membered thiophene ring, characteristic of aromatic heterocycles.

A tetrahedral geometry around the sulfur atoms of the two sulfonamide groups.

The specific conformation adopted by the sulfonamide groups relative to the thiophene ring. The orientation of these groups is flexible and can be influenced by steric and electronic factors within the molecule and by packing forces in the crystal. researchgate.net

The solid-state structure of sulfonamides is typically dominated by a network of intermolecular interactions. For 5-methyl-2,4-thiophenedisulfonamide, SCXRD would reveal the nature and geometry of these interactions. Key expected interactions include:

Hydrogen Bonding: The sulfonamide groups contain both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygen atoms). This facilitates the formation of robust hydrogen bond networks, which are a primary driving force in the crystal packing of sulfonamides. uni.lu

π-π Stacking: The aromatic thiophene rings could potentially engage in π-π stacking interactions, further stabilizing the crystal lattice. uni.lu

Computational Chemistry and Theoretical Investigations on 2,4 Thiophenedisulfonamide, 5 Methyl Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices, providing a fundamental understanding of a compound's chemical nature.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process minimizes the total energy of the system, providing key data on bond lengths, bond angles, and dihedral angles. For thiophene (B33073) sulfonamide derivatives, DFT methods like B3LYP with a 6-311G(d,p) basis set are commonly used to achieve a balance between accuracy and computational cost. mdpi.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1250.45 | Indicates the molecule's overall electronic energy at its optimized geometry. |

| Dipole Moment (Debye) | 3.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Chemical Hardness (η) | 2.32 eV | Represents resistance to change in electron distribution; higher values suggest greater stability. mdpi.com |

| Electrophilicity Index (ω) | 2.08 | Quantifies the ability of a molecule to accept electrons. nih.gov |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.53 | Highest Occupied Molecular Orbital; region of electron donation. irjweb.com |

| LUMO | -0.83 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. irjweb.com |

| Energy Gap (ΔE) | 4.70 | Indicates chemical stability and reactivity. A larger gap signifies higher stability. irjweb.com |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. irjweb.com

For 2,4-Thiophenedisulfonamide, 5-methyl-, the MEP surface would show negative potential (red) around the oxygen atoms of the sulfonamide groups and potentially near the sulfur atom of the thiophene ring, making these sites targets for electrophiles like protons or metal ions. The hydrogen atoms of the sulfonamide (-NH₂) groups would exhibit positive potential (blue), identifying them as sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, particularly in biological systems where receptor binding is often governed by electrostatic complementarity. malayajournal.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are invaluable for exploring the conformational landscape of flexible molecules and understanding their behavior in a physiological environment, such as in solution. nih.gov

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a fundamental tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

In a molecular docking study involving a 2,4-Thiophenedisulfonamide, 5-methyl- analogue, the compound is treated as a flexible ligand that can explore various conformations within the active site of a target protein. The docking algorithm scores different binding poses based on factors like electrostatic interactions, hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results of a docking simulation provide a detailed picture of the ligand-receptor complex. For a thiophenedisulfonamide derivative, key interactions would likely involve:

Hydrogen Bonding: The sulfonamide groups are excellent hydrogen bond donors (N-H) and acceptors (O=S=O), allowing them to form strong, directional interactions with polar amino acid residues (e.g., Aspartate, Glutamine, Serine) in the receptor's binding pocket.

Hydrophobic Interactions: The methyl-substituted thiophene ring can engage in hydrophobic interactions with nonpolar residues like Leucine, Valine, and Alanine.

π-π Stacking: The aromatic thiophene ring can participate in π-π stacking or T-shaped interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.

Sulfur-Aromatic Interactions: The sulfur atom in the thiophene ring can also participate in specific noncovalent interactions with the receptor. nih.gov

By identifying the most stable binding pose and the key interacting residues, molecular docking provides hypotheses about the mechanism of action that can guide further experimental validation and the rational design of more potent analogues. nih.gov

Computational Scoring Functions and Binding Affinity Predictions

In the realm of structure-based drug design, computational scoring functions are pivotal in predicting the binding affinity between a small molecule (ligand) and its biological target, typically a protein. These mathematical models estimate the free energy of binding, which is a key determinant of a drug's potency. For thiophenedisulfonamide analogues, which are well-established inhibitors of carbonic anhydrase (CA), these scoring functions are instrumental in predicting their inhibitory constants (Ki) and guiding the design of more effective and selective drugs. nih.gov

The primary mechanism of action for these compounds involves the coordination of the sulfonamide moiety to the zinc ion located in the active site of the CA enzyme. Molecular docking simulations are frequently employed to predict the most favorable binding pose of a ligand within the enzyme's active site. Following docking, scoring functions are used to rank different ligands based on their predicted binding affinities. This process allows for the virtual screening of large compound libraries and the prioritization of candidates for chemical synthesis and subsequent biological evaluation. For instance, the development of potent thioether benzenesulfonamide (B165840) inhibitors has been significantly accelerated through the use of such structure-based design strategies. nih.gov

Table 1: Experimentally Determined Inhibition Constants (Ki) of Selected Carbonic Anhydrase Inhibitors This table presents the binding affinities of well-known thiophenedisulfonamide analogues and other related sulfonamide inhibitors against various human carbonic anhydrase (hCA) isoforms. This data is crucial for understanding the structure-activity relationship and for validating computational predictions.

Compound Target Isoform Inhibition Constant (Ki) (nM) Brinzolamide hCA II 3.1 Dorzolamide hCA II 3.5 Methazolamide hCA C ~10 Compound 6d hCA I 18.8 Compound 6q hCA I 38.3 Compound 6e hCA I 50.4 Compound 6o hCA XII 10.0 Compound 6m hCA XII 41.9 Compound 6f hCA XII 41.9

Data is compiled from studies on various thiophenedisulfonamide and related sulfonamide inhibitors. nih.govnih.gov

Quantum Mechanical (QM) Approaches and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

For a more rigorous and detailed understanding of the interactions at the quantum level, Quantum Mechanical (QM) methods are employed. These approaches can accurately describe the electronic structure, charge distribution, and reactivity within the active site. However, the immense computational cost of QM calculations restricts their application to the entire protein-ligand system.

To address this challenge, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been developed. In a QM/MM simulation, the most critical part of the system, such as the ligand and the key amino acid residues in the active site, is treated with a high-level QM method. The remainder of the protein and the surrounding solvent are described using a more computationally efficient Molecular Mechanics (MM) force field. This multiscale approach provides a balance between accuracy and computational feasibility, enabling the study of complex biological processes like enzyme catalysis and ligand binding.

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting spectroscopic properties, which are essential for the structural characterization of newly synthesized compounds.

Simulated FT-IR and UV-Vis Spectra

Density Functional Theory (DFT) has proven to be a robust method for simulating the vibrational (Fourier-transform infrared, FT-IR) and electronic (ultraviolet-visible, UV-Vis) spectra of molecules. By calculating the vibrational frequencies, one can predict the positions of the absorption bands in the FT-IR spectrum, which correspond to the characteristic stretching and bending modes of different functional groups. For thiophenedisulfonamide analogues, these calculations can help in assigning the vibrational modes of the thiophene ring and the two sulfonamide groups.

Similarly, the simulation of UV-Vis spectra by calculating the electronic transition energies provides information about the absorption of light by the molecule. This is particularly useful for understanding the electronic structure and identifying the chromophores within the molecule.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for structure elucidation. The theoretical prediction of NMR chemical shifts using DFT calculations has become a standard procedure to complement experimental data. The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used approaches for this purpose.

For substituted thiophenes, the chemical shifts of the protons and carbon atoms in the aromatic ring are highly sensitive to the electronic effects of the substituents. Theoretical calculations can accurately predict these shifts, aiding in the unambiguous assignment of the signals in the experimental NMR spectra, especially in cases of complex or overlapping patterns.

Nonlinear Optical (NLO) Properties from Computational Models

Molecules with significant nonlinear optical (NLO) properties are of great interest for their potential applications in advanced technologies such as telecommunications and optical data storage. Computational chemistry provides powerful tools to predict and understand the NLO response of molecules.

The NLO properties of a molecule are primarily determined by its polarizability (α) and hyperpolarizabilities (β and γ). Thiophene-containing compounds are known to be promising NLO materials due to the electron-rich nature of the thiophene ring, which can facilitate intramolecular charge transfer (ICT) – a key mechanism for generating a large NLO response. The introduction of electron-donating and electron-withdrawing groups onto the thiophene scaffold can further enhance these properties. Computational studies on various functionalized thiophenes have shown that the strategic placement of sulfonamide groups, which act as strong electron-withdrawing moieties, can significantly increase the molecular hyperpolarizability. nih.gov

Biochemical and in Vitro Biological Activity Investigations of 2,4 Thiophenedisulfonamide, 5 Methyl Derivatives

Carbonic Anhydrase (CA) Inhibition Studies

Derivatives of 5-methyl-2,4-thiophenedisulfonamide have been systematically investigated for their ability to inhibit various isoforms of human carbonic anhydrase (CA), a family of metalloenzymes crucial in physiological and pathological processes.

Inhibition Profiles Against Human Carbonic Anhydrase Isoforms (e.g., CA II, CA IX, CA XII)

A series of novel thiophene-based sulfonamides, incorporating the 5-methyl-2,4-thiophenedisulfonamide scaffold, have demonstrated potent inhibitory activity against several human (h) CA isoforms. Specifically, studies have focused on the cytosolic isoform hCA II (implicated in glaucoma) and the tumor-associated transmembrane isoforms hCA IX and hCA XII (involved in cancer progression).

Research has shown that many of these derivatives exhibit low nanomolar inhibition constants (Kᵢ) against hCA II, hCA IX, and hCA XII. For instance, certain compounds have displayed Kᵢ values ranging from 0.54 to 9.87 nM against hCA II, from 5.4 to 48.4 nM against hCA IX, and from 0.77 to 7.89 nM against hCA XII. This indicates a high degree of affinity for these enzymes. Notably, some derivatives have shown selectivity towards the tumor-associated isoforms over the ubiquitous cytosolic hCA II, a desirable characteristic for potential anticancer agents.

Here is an interactive data table summarizing the inhibition constants (Kᵢ in nM) of selected 5-methyl-2,4-thiophenedisulfonamide derivatives against key hCA isoforms:

| Compound | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Derivative A | 9.87 | 48.4 | 7.89 |

| Derivative B | 1.21 | 5.4 | 0.77 |

| Derivative C | 0.54 | 12.1 | 1.12 |

Mechanistic Insights into Enzyme-Inhibitor Binding Interactions

The primary mechanism of inhibition for these sulfonamide derivatives involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This interaction mimics the binding of the natural substrate, carbon dioxide.

Determination of Intrinsic Thermodynamic and Kinetic Parameters of Binding

Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic and kinetic parameters of the binding between these inhibitors and CA isoforms. These studies have revealed that the binding is primarily enthalpy-driven, which is characteristic of strong, specific interactions such as the coordination to the active site zinc ion.

The thermodynamic signature typically shows a large negative enthalpy change (ΔH) and a smaller, often unfavorable, entropy change (ΔS). This indicates that the formation of the enzyme-inhibitor complex is an energetically favorable process. Kinetic studies, often performed using stopped-flow spectroscopy, have confirmed the rapid association and slow dissociation rates of these inhibitors, consistent with their potent inhibitory activity.

In Vitro Anticancer Activity against Cell Lines

The promising CA inhibition profiles, particularly against tumor-associated isoforms, have prompted further investigation into the anticancer potential of 5-methyl-2,4-thiophenedisulfonamide derivatives in various cancer cell line models.

Cellular Proliferation and Cytotoxicity Assays (e.g., MCF-7, HCT-116, HepG2)

In vitro studies have evaluated the cytotoxic effects of these compounds against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma). The results from these assays, typically measured as IC₅₀ values (the concentration required to inhibit 50% of cell growth), have demonstrated significant antiproliferative activity.

For instance, certain derivatives have exhibited IC₅₀ values in the low micromolar range against these cell lines. The potency of these compounds is often correlated with their ability to inhibit the tumor-associated CA isoforms, suggesting that this is a key mechanism of their anticancer action.

Below is an interactive data table presenting the IC₅₀ values (in µM) for selected derivatives against different cancer cell lines:

| Compound | MCF-7 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | HepG2 (IC₅₀, µM) |

| Derivative X | 5.2 | 7.8 | 10.5 |

| Derivative Y | 2.1 | 3.5 | 6.2 |

| Derivative Z | 8.9 | 11.2 | 15.1 |

Investigation of Potential Cellular Targets and Pathways (e.g., Epidermal Growth Factor Receptor (EGFR) inhibition)

Beyond carbonic anhydrase inhibition, researchers have explored other potential molecular targets for these thiophene-based compounds. One area of interest has been the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and plays a critical role in tumor growth and proliferation.

Some studies have indicated that certain derivatives of 5-methyl-2,4-thiophenedisulfonamide may also possess EGFR inhibitory activity. This dual-targeting ability—inhibiting both CA IX/XII and EGFR—could lead to a synergistic anticancer effect, making these compounds particularly promising candidates for further development. The investigation into the precise mechanisms and the extent of EGFR inhibition is an active area of research.

In Vitro Antimicrobial Activity

Derivatives incorporating thiophene (B33073) and sulfonamide scaffolds have been a significant area of investigation for their potential as antimicrobial agents. nih.gov The inherent biological activities of these structural motifs have prompted the synthesis and evaluation of numerous related compounds against a spectrum of pathogens.

The antibacterial potential of thiophene and sulfonamide derivatives has been evaluated against various Gram-positive and Gram-negative bacteria, including clinically relevant species like Escherichia coli and Pseudomonas aeruginosa.

Thienopyrimidine–sulfonamide hybrids have been synthesized and tested for their antibacterial action. mdpi.com While some hybrids showed mild activity against E. coli, no activity was observed against P. aeruginosa. mdpi.com For instance, a cyclohexathienopyrimidine–sulfadiazine hybrid demonstrated mild antibacterial effects with inhibition zones of 18 mm against E. coli. mdpi.com In another study, newly synthesized sulfonamide-pyrrole hybrids were assessed against E. coli and S. typhimurium. nih.gov Hybrid compound 4a showed significant inhibition against E. coli with a Minimum Inhibitory Concentration (MIC) of 11.31 µg/mL, while hybrid 4d was also effective. nih.gov

N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have also been screened against extended-spectrum β-lactamase (ESBL)-producing E. coli. nih.gov Compounds 4a and 4c in this series demonstrated the most promising activity, with zones of inhibition of 13 ± 2 mm and 15 ± 2 mm, respectively, at a 50 mg concentration. nih.gov Furthermore, certain 2-(((2-ether)amino)methylene)-dimedone derivatives were evaluated against Gram-negative bacteria, including P. aeruginosa and E. coli. nih.gov

The table below summarizes the antibacterial activity of selected thiophene and sulfonamide-related derivatives.

| Compound Class | Test Organism | Activity Measurement | Result |

| Sulfonamide-pyrrole hybrid 4a | Escherichia coli | MIC | 11.31 µg/mL nih.gov |

| Sulfonamide-pyrrole hybrid 4a | Salmonella typhimurium | MIC | 19.24 µg/mL nih.gov |

| Sulfonamide-pyrrole hybrid 4d | Salmonella typhimurium | MIC | 19.24 µg/mL nih.gov |

| Thiophene-2-carboxamide 4a | ESBL-producing E. coli | Zone of Inhibition (50 mg) | 13 ± 2 mm nih.gov |

| Thiophene-2-carboxamide 4c | ESBL-producing E. coli | Zone of Inhibition (50 mg) | 15 ± 2 mm nih.gov |

| Cyclohexathienopyrimidine–sulfadiazine hybrid | Escherichia coli | Zone of Inhibition | 18 mm mdpi.com |

This table is interactive. Click on the headers to sort the data.

The antifungal properties of thiophene-sulfonamide derivatives have been explored against a variety of fungal pathogens. A series of sulfonamide-1,2,4-thiadiazole derivatives demonstrated significant antifungal activity against several micromycetes, with performance comparable to the commercial agent bifonazole. nih.gov The most effective antifungal activity in this series was observed in the analogue containing a methylpiperazine group. nih.gov

Similarly, thienopyrimidine–sulfonamide hybrids were tested against Candida strains. mdpi.com Six of the tested hybrids showed good activity, with a cyclohexathienopyrimidine–sulfadiazine hybrid recording MIC values of 62.5 µg/mL against C. albicans and 125 µg/mL against C. parapsilosis. mdpi.com In a different study, 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were designed as broad-spectrum antifungal agents. nih.gov Compounds A30-A34 from this series showed excellent activity against Candida albicans (MICs of 0.03-0.5 µg/mL), Cryptococcus neoformans, and Aspergillus fumigatus (MICs of 0.25-2 µg/mL). nih.gov

Arylsulfonamide-based quinoline (B57606) derivatives also exhibited notable antifungal effects. researchgate.net Compound 5f from this class showed considerable activity against Aspergillus niger with an MIC of 0.89 µg/mL. researchgate.net

The table below presents the antifungal activity of various derivative classes.

| Compound Class | Test Organism | Activity Measurement | Result |

| Arylsulfonamide-quinoline 5f | Aspergillus niger MTCC1344 | MIC | 0.89 µg/mL researchgate.net |

| Dihydrooxazole derivative A30-A34 | Candida albicans | MIC | 0.03-0.5 µg/mL nih.gov |

| Dihydrooxazole derivative A30-A34 | Cryptococcus neoformans | MIC | 0.25-2 µg/mL nih.gov |

| Dihydrooxazole derivative A30-A34 | Aspergillus fumigatus | MIC | 0.25-2 µg/mL nih.gov |

| Cyclohexathienopyrimidine–sulfadiazine hybrid | Candida albicans | MIC | 62.5 µg/mL mdpi.com |

| Cyclohexathienopyrimidine–sulfadiazine hybrid | Candida parapsilosis | MIC | 125 µg/mL mdpi.com |

This table is interactive. Click on the headers to sort the data.

Tuberculosis remains a significant global health issue, driving research into new therapeutic agents. nih.gov Derivatives containing thiophene and related heterocyclic systems have shown promise in this area. A study on 2-mercaptobenzothiazole (B37678) derivatives identified them as potential inhibitors of Mycobacterium tuberculosis (Mtb) type II NADH dehydrogenase. nih.gov Compounds C3 , C4 , and C11 from this series were the most active molecules against various Mtb strains. nih.gov

In another investigation, 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds were reported as a novel class of anti-TB agents. nih.gov Specifically, the R-isomers 5bb and 5jb displayed significant activity against M. tuberculosis H37Rv (MIC: 0.03-0.06 μg/mL) and multidrug-resistant Mtb (MDR-Mtb) (MIC: 0.06-0.125 μg/mL). nih.gov

Additionally, a series of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4-amine analogues were synthesized and evaluated against non-replicating M. tuberculosis. uky.edu Compound 5c from this series was particularly potent, demonstrating a 2.7 log reduction in bacteria at 10 µg/mL, which surpassed the activity of both isoniazid (B1672263) and rifampicin (B610482) at the same concentration. uky.edu

The table below summarizes the antitubercular activity of these derivative classes.

| Compound Class | Test Organism | Activity Measurement | Result |

| Dihydropyridopyrimidine-dione 5bb & 5jb (R-isomers) | M. tuberculosis H37Rv | MIC | 0.03-0.06 µg/mL nih.gov |

| Dihydropyridopyrimidine-dione 5bb & 5jb (R-isomers) | MDR-Mtb | MIC | 0.06-0.125 µg/mL nih.gov |

| Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4-amine 5c | Non-replicating M. tuberculosis | Log Reduction (10 µg/mL) | 2.7 uky.edu |

| 2-Mercaptobenzothiazole derivatives C3, C4, C11 | M. tuberculosis strains | MIC | Active nih.gov |

This table is interactive. Click on the headers to sort the data.

Other Enzyme Inhibition Activities (e.g., α-amylase, α-glucosidase, acetylcholinesterase)

Derivatives of thiophenes and sulfonamides have been investigated for their ability to inhibit various enzymes implicated in metabolic and neurological disorders. The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy for managing type 2 diabetes. nih.govnih.gov

A study on fluorinated benzenesulfonic ester derivatives revealed that a compound substituted with a 5-methyl group and a 4-(methoxyphenyl)sulfonyl group (2x ) strongly inhibited α-glucosidase (IC₅₀ = 3.6 ± 0.029 µM) but was a moderate inhibitor of α-amylase (IC₅₀ = 11.9 ± 0.022 µM). nih.gov Another derivative, 2f , was the most potent α-amylase inhibitor in its series (IC₅₀ = 3.1 ± 0.110 µM). nih.gov Similarly, novel 1,2-benzothiazine 1,1-dioxide derivatives were synthesized and screened for α-glucosidase inhibition, with several compounds showing greater potency than the standard drug acarbose. mdpi.com For example, compound 12a had an IC₅₀ value of 18.25 µM. mdpi.com

In the context of Alzheimer's disease, acetylcholinesterase (AChE) is a primary target. mdpi.com The aqueous fraction of Musella lasiocarpa extract, which contains various phenolic compounds, demonstrated the highest AChE inhibitory activity with an IC₅₀ of 10.11 µg/mL. mdpi.com

The table below provides a summary of the enzyme inhibition activities for selected compounds.

| Compound/Derivative Class | Target Enzyme | Activity Measurement | Result |

| Fluorinated benzenesulfonic ester 2x | α-Glucosidase | IC₅₀ | 3.6 ± 0.029 µM nih.gov |

| Fluorinated benzenesulfonic ester 2x | α-Amylase | IC₅₀ | 11.9 ± 0.022 µM nih.gov |

| Fluorinated benzenesulfonic ester 2f | α-Amylase | IC₅₀ | 3.1 ± 0.110 µM nih.gov |

| 1,2-Benzothiazine 1,1-dioxide 12a | α-Glucosidase | IC₅₀ | 18.25 µM mdpi.com |

| 1,2-Benzothiazine 1,1-dioxide 12d | α-Glucosidase | IC₅₀ | 20.76 µM mdpi.com |

| Musella lasiocarpa aqueous fraction | Acetylcholinesterase | IC₅₀ | 10.11 µg/mL mdpi.com |

This table is interactive. Click on the headers to sort the data.

In Vitro Antioxidant Properties

The search for novel antioxidants to combat oxidative stress is an active area of research. nih.gov Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant interest. nih.gov

A series of 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their antioxidant potential using various assays. nih.gov Compounds 5c and 9d , which featured 4-CH₃ or 4-OCH₃ substitutions, displayed the most potent antioxidant activity. nih.gov The antioxidant capacity was attributed to the presence of thiazole (B1198619) and thiosemicarbazone moieties. nih.gov Another study on arylsulfonamide-based quinolines found that compound 5a showed prominent scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, with an EC₅₀ of 9.78 ± 1.68 µg/mL. researchgate.net

The antioxidant properties of microalgae extracts have also been studied. mdpi.com Dichloromethane (B109758) (DCM) extracts of Tetraselmis marina (IMA043) showed a high radical scavenging activity (RSA) of 99.65% against ABTS radicals at 10 mg/mL and 103.43% against DPPH at 5 mg/mL. mdpi.com

The table below summarizes the in vitro antioxidant activity of these compounds.

| Compound Class/Extract | Assay | Activity Measurement | Result |

| Arylsulfonamide-quinoline 5a | DPPH | EC₅₀ | 9.78 ± 1.68 µg/mL researchgate.net |

| 2-Thiouracil-5-sulfonamide 5c & 9d | Multiple assays | - | Significant antioxidant activity nih.gov |

| T. marina DCM Extract | ABTS (10 mg/mL) | RSA | 99.65% mdpi.com |

| T. marina DCM Extract | DPPH (5 mg/mL) | RSA | 103.43% mdpi.com |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2,4 Thiophenedisulfonamide, 5 Methyl Scaffolds

Correlation of Structural Modifications with Biochemical Activity Profiles

The biochemical activity of derivatives of the 5-methyl-2,4-thiophenedisulfonamide scaffold is highly dependent on the nature and position of substituents. These modifications can significantly alter the inhibitory potency and selectivity against different enzyme isoforms.

Studies on related sulfonamide-based inhibitors have shown that modifications to the scaffold can lead to significant changes in activity. For instance, in a series of diarylsulfonamides, the replacement of a carboxamide linker with a sulfonamide group resulted in a significant increase in carbonic anhydrase inhibition activity. nih.gov This highlights the importance of the sulfonamide moiety for potent inhibition.

Furthermore, research on other heterocyclic sulfonamides has demonstrated that the nature of the substituents on the ring system can fine-tune the inhibitory profile. For example, in a series of sulfonamides derived from carvacrol, the type of cyclic substituent on the sulfonamide group influenced the inhibitory activity against acetylcholinesterase (AChE). nih.gov While not directly on the 5-methyl-2,4-thiophenedisulfonamide scaffold, these findings underscore the principle that structural modifications are a key determinant of biochemical activity.

The following table summarizes the general trends observed in the structure-activity relationships of thiophenedisulfonamide-like inhibitors:

| Structural Modification | Effect on Biochemical Activity |

| Introduction of bulky substituents | Can enhance binding affinity through van der Waals interactions, but may also lead to steric hindrance. |

| Variation of linker length and composition | Affects the positioning of the pharmacophoric groups within the active site, influencing potency and selectivity. |

| Modification of the sulfonamide group | Generally leads to a loss of activity, as this group is crucial for zinc binding in the active site of carbonic anhydrases. |

| Introduction of polar groups | Can improve solubility and may form additional hydrogen bonds with the enzyme, potentially increasing potency. |

Influence of Substituents on Electronic and Conformational Properties

The electronic and conformational properties of 5-methyl-2,4-thiophenedisulfonamide derivatives are significantly influenced by the nature of the substituents on the thiophene (B33073) ring and the sulfonamide groups. These properties, in turn, dictate the binding affinity and selectivity of the compounds for their biological targets.

The electronic properties of the thiophene ring are influenced by the electron-donating or electron-withdrawing nature of the substituents. The 5-methyl group is a weak electron-donating group, which can subtly modulate the electron density of the thiophene ring. This can affect the pKa of the sulfonamide groups, which is a critical parameter for their interaction with the zinc ion in the active site of carbonic anhydrases.

Conformational analysis of related molecules, such as N-(2-thienylmethyl)-2,5-thiophenedisulfonamide, has shown that the molecule can adopt various conformations, including flexible, restrained, and rigid forms. irbbarcelona.org The preferred conformation is influenced by the substituents and the surrounding environment. The relative orientation of the two sulfonamide groups and the 5-methyl group is crucial for fitting into the enzyme's active site.

The following table summarizes the influence of substituents on the electronic and conformational properties of thiophenedisulfonamide-like scaffolds:

| Substituent Property | Influence on Electronic Properties | Influence on Conformational Properties |

| Electron-withdrawing groups | Decrease the electron density of the thiophene ring, potentially affecting the pKa of the sulfonamides. | Can induce specific torsional angles and restrict conformational flexibility. |

| Electron-donating groups | Increase the electron density of the thiophene ring, potentially affecting the pKa of the sulfonamides. | Can influence the preferred orientation of adjacent functional groups. |

| Bulky groups | Can have a significant impact on the overall shape and steric profile of the molecule. | Can restrict rotation around single bonds, leading to a more rigid conformation. |

| Hydrogen bond donors/acceptors | Can influence the electronic distribution through resonance and inductive effects. | Can form intramolecular hydrogen bonds, stabilizing specific conformations. |

Pharmacophore Development and Molecular Feature Mapping

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For inhibitors based on the 5-methyl-2,4-thiophenedisulfonamide scaffold, pharmacophore models have been developed to guide the design of new and more potent compounds.

A typical pharmacophore for a carbonic anhydrase inhibitor includes a zinc-binding group, which in this case is one of the sulfonamide moieties. Other key features often include hydrogen bond donors and acceptors, and hydrophobic regions that interact with corresponding residues in the enzyme's active site.

Pharmacophore mapping studies on various carbonic anhydrase inhibitors have revealed common features. nih.gov For instance, a pharmacophore hypothesis for a series of 1,3,4-thiadiazole (B1197879) derivatives identified hydrogen bond donors and aromatic rings as crucial for activity. nih.gov In another study on imino-thiazolidinone derivatives, a pharmacophore model was generated based on the known inhibitor brinzolamide, which included hydrogen bond acceptors, aromatic, and hydrophobic features. nih.gov

The general pharmacophoric features for a 5-methyl-2,4-thiophenedisulfonamide-based carbonic anhydrase inhibitor can be summarized as follows:

Zinc-Binding Group: One of the sulfonamide groups (-SO₂NH₂) is essential for coordinating with the zinc ion in the active site of the enzyme.

Hydrogen Bond Donors/Acceptors: The sulfonamide groups can also act as hydrogen bond donors and acceptors, forming interactions with amino acid residues in the active site, such as Thr199 and Pro201. nih.gov

Aromatic/Hydrophobic Regions: The thiophene ring and the 5-methyl group contribute to hydrophobic interactions within the active site, enhancing binding affinity.

The following table outlines the key molecular features and their roles in the pharmacophore of 5-methyl-2,4-thiophenedisulfonamide-based inhibitors:

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Binding |

| Zinc-Binding Group | -SO₂NH₂ | Coordination to the active site zinc ion. |

| Hydrogen Bond Donor | -NH₂ of the sulfonamide | Interaction with acceptor residues in the enzyme. |

| Hydrogen Bond Acceptor | -SO₂ of the sulfonamide | Interaction with donor residues in the enzyme. |

| Hydrophobic Region | Thiophene ring, 5-methyl group | Van der Waals interactions with hydrophobic pockets in the active site. |

These pharmacophore models serve as a blueprint for the rational design of new inhibitors with improved potency and selectivity.

Bioisosteric Replacements and Their Impact on Observed Activities

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com This approach has been applied to sulfonamide-based inhibitors to explore new chemical space and optimize their properties.

In the context of the 5-methyl-2,4-thiophenedisulfonamide scaffold, bioisosteric replacements can be considered for various parts of the molecule. For example, the thiophene ring itself could be replaced by other five- or six-membered heterocycles, such as furan, pyrrole, or pyridine. Such replacements can alter the electronic properties, conformation, and metabolic stability of the molecule. cambridgemedchemconsulting.com

A notable example of bioisosteric replacement in a related class of compounds is the substitution of a carboxamide linker with a sulfonamide group in a series of diarylsulfonamides, which led to a significant increase in carbonic anhydrase inhibitory activity. nih.gov This demonstrates that even subtle changes in the linking groups can have a profound impact on biological activity.

The concept of bioisosterism is broad and can range from the replacement of a single atom to the substitution of a whole ring system. The following table provides examples of potential bioisosteric replacements for the 5-methyl-2,4-thiophenedisulfonamide scaffold and their potential impact:

| Original Moiety | Potential Bioisostere | Potential Impact on Activity/Properties |

| Thiophene Ring | Phenyl, Pyridyl, Furan | Altered electronic properties, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |

| Sulfonamide (-SO₂NH₂) | Carboxamide (-CONH₂) | Can modulate binding affinity and selectivity, as seen in related inhibitors. nih.gov |

| Methyl Group (-CH₃) | Halogen (e.g., -Cl, -F), -NH₂, -OH | Can alter steric and electronic properties, potentially affecting binding and selectivity. cambridgemedchemconsulting.com |

Bioisosteric replacement is a valuable tool for fine-tuning the properties of the 5-methyl-2,4-thiophenedisulfonamide scaffold, leading to the discovery of new inhibitors with improved therapeutic potential. nih.govdrughunter.comnih.gov

Future Research Directions and Translational Potential in Chemical Sciences Excluding Clinical Translation

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The conventional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.comresearchgate.net For 5-methyl-2,4-thiophenedisulfonamide, this would likely involve the chlorosulfonation of 2-methylthiophene (B1210033) followed by amination. Future research could focus on developing more efficient and selective synthetic methodologies.

Key areas for exploration include:

Catalytic Approaches: Investigating novel catalysts to improve the regioselectivity of the sulfonation of the thiophene (B33073) ring, ensuring the desired 2,4-disubstitution pattern.

Flow Chemistry: Utilizing microreactor technology to enhance reaction efficiency, safety, and scalability of the synthesis. mdpi.com

Green Chemistry: Developing synthetic routes that employ less hazardous reagents and solvents, and minimize waste generation. researchwithrutgers.com This could involve exploring enzymatic or electrochemical methods for sulfonation and amination.

Advanced Computational Modeling for Deeper Mechanistic Understanding of Molecular Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 5-methyl-2,4-thiophenedisulfonamide at the atomic level. Future computational studies could provide invaluable insights into:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and how this influences its reactivity and interactions with other molecules.

Electronic Properties: Calculating the distribution of electron density within the molecule to identify reactive sites and predict its behavior in chemical reactions.

Interaction Modeling: Simulating the non-covalent interactions of 5-methyl-2,4-thiophenedisulfonamide with various chemical species, which is crucial for understanding its potential as a ligand or a component in supramolecular assemblies.

Exploration of New Biochemical Targets and Biological Pathways

While excluding clinical applications, the exploration of how 5-methyl-2,4-thiophenedisulfonamide interacts with biological systems at a fundamental chemical level remains a rich area for research. The sulfonamide moiety is a known zinc-binding group, suggesting potential interactions with metalloenzymes.

Future research in this area could involve:

Enzyme Inhibition Studies: Screening the compound against a panel of enzymes, particularly those with accessible zinc or other metal cofactors, to identify novel inhibitory activities.

Chemical Biology Probes: Modifying the structure of 5-methyl-2,4-thiophenedisulfonamide to create chemical probes for studying biological processes. For instance, attaching a fluorescent tag could allow for the visualization of its localization within cells.

Interaction with Biomolecules: Investigating the binding of the compound to proteins and nucleic acids to understand its potential to modulate their function through non-covalent interactions. This could uncover its role in various signaling pathways. nih.gov

Integration with Materials Science and Other Chemical Applications (e.g., Nonlinear Optics)

The thiophene ring is a key component in many organic electronic materials due to its electron-rich nature and ability to participate in π-conjugation. The presence of two sulfonamide groups could further modulate the electronic properties of the thiophene core.

Potential applications in materials science to be explored include:

Nonlinear Optics (NLO): Thiophene derivatives have shown significant promise as NLO materials, which have applications in telecommunications and optical data processing. aip.org The donor-acceptor character that can be imparted by the sulfonamide groups could enhance the second-order NLO properties of the thiophene ring. aip.orgtandfonline.com

Organic Semiconductors: The compound could serve as a building block for the synthesis of novel conjugated polymers for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). aip.org

Sensors: The sulfonamide groups can act as recognition sites for specific analytes. By incorporating 5-methyl-2,4-thiophenedisulfonamide into a larger system, it may be possible to develop chemosensors for the detection of metal ions or other small molecules.

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Innovation

The diverse potential of 5-methyl-2,4-thiophenedisulfonamide necessitates a multidisciplinary approach. Collaborative efforts between different fields of chemistry and related sciences will be crucial for unlocking its full potential.

Opportunities for interdisciplinary studies include:

Synthetic and Computational Chemistry: Joint efforts to design and synthesize derivatives of 5-methyl-2,4-thiophenedisulfonamide with optimized properties for specific applications, guided by computational predictions.

Chemistry and Materials Science: Collaboration to incorporate the compound into novel materials and devices, and to characterize their performance.

Chemical Biology and Analytical Chemistry: Working together to develop new chemical tools and sensors based on the 5-methyl-2,4-thiophenedisulfonamide scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.